2,5-Dihydroxybenzoic acid

Catalog No.
S528815
CAS No.
490-79-9
M.F
C7H6O4
M. Wt
154.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dihydroxybenzoic acid

CAS Number

490-79-9

Product Name

2,5-Dihydroxybenzoic acid

IUPAC Name

2,5-dihydroxybenzoic acid

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C7H6O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H,(H,10,11)

InChI Key

WXTMDXOMEHJXQO-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC(O)=CC=C1O

Solubility

5.0 mg/mL at 5 °C

Synonyms

2,5-dihydroxybenzoate, 2,5-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid, monosodium salt, gentisic acid, lithium 2,5-dihydroxybenzoate

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)O

Description

The exact mass of the compound 2,5-Dihydroxybenzoic acid is 154.0266 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.0 mg/ml at 5 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49098. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Gentisates - Supplementary Records. It belongs to the ontological category of dihydroxybenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

  • ,5-DHBA is one of the most widely used matrices for MALDI-MS.
  • In MALDI-MS, the matrix plays a crucial role in facilitating the ionization of analytes, allowing scientists to study a wide range of biomolecules like peptides, proteins, carbohydrates, and even polymers.

Potential Inhibitor of Arachidonate 15-Lipoxygenase

  • Research suggests that 2,5-DHBA may act as an inhibitor of the enzyme arachidonate 15-lipoxygenase [].
  • This enzyme plays a role in the production of inflammatory signaling molecules, and its inhibition is of interest for research into various inflammatory conditions [].

Other Potential Applications

  • Scientific studies have explored the use of 2,5-DHBA as a starting material for the synthesis of other molecules of pharmacological interest [].
  • Researchers have also investigated its potential as a ligand for metal complexes [].

2,5-Dihydroxybenzoic acid, also known as gentisic acid, is a dihydroxy derivative of benzoic acid characterized by the presence of hydroxyl groups at the 2- and 5-positions of the benzene ring. Its chemical formula is C7H6O4C_7H_6O_4 and it has a molecular weight of approximately 154.12 g/mol. This compound is notable for its role in various biological systems and applications in analytical chemistry, particularly as a matrix material in mass spectrometry.

  • Oxidation Reactions: In the presence of enzymes such as gentisate 1,2-dioxygenase, it can react with molecular oxygen to form maleylpyruvate:
    2 5 dihydroxybenzoate+O2maleylpyruvate\text{2 5 dihydroxybenzoate}+O_2\rightleftharpoons \text{maleylpyruvate}
  • Electro

2,5-Dihydroxybenzoic acid exhibits various biological activities:

  • Antioxidant Properties: It acts as an antioxidant, scavenging free radicals and reducing oxidative stress.
  • Inhibition of Lipoxygenase: The compound has been shown to inhibit the enzyme lipoxygenase, which is involved in the metabolism of arachidonic acid, potentially influencing inflammatory processes .
  • Metabolic Byproduct: It is a minor product of aspirin metabolism and can be excreted by the kidneys .

2,5-Dihydroxybenzoic acid can be synthesized through several methods:

  • Kolbe–Schmitt Reaction: This method involves the carboxylation of hydroquinone:
    C6H4(OH)2+CO2C6H3(CO2H)(OH)2C_6H_4(OH)_2+CO_2\rightarrow C_6H_3(CO_2H)(OH)_2
  • Oxidation of Salicylic Acid: The compound can also be synthesized from salicylic acid through oxidation processes using agents like Elbs persulfate .

The applications of 2,5-dihydroxybenzoic acid are diverse:

  • Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: It serves as a matrix material for the analysis of biomolecules due to its ability to facilitate ionization without fragmentation .
  • Pharmaceuticals: Used as an antioxidant excipient in various pharmaceutical formulations .
  • Analytical Chemistry: Employed in various analytical techniques for detecting compounds that incorporate boronic acids .

Research indicates that 2,5-dihydroxybenzoic acid interacts with several biological systems:

  • Enzymatic Interactions: Its inhibition of lipoxygenase suggests potential therapeutic roles in managing inflammation-related conditions.
  • Metal Ion Complexation: It has been studied for its ability to form complexes with metal ions, which may influence its biological activity and stability in formulations.

Several compounds share structural similarities with 2,5-dihydroxybenzoic acid. Here are some notable comparisons:

Compound NameStructural FormulaUnique Features
Salicylic AcidC7H6O3C_7H_6O_3Contains one hydroxyl group; known for anti-inflammatory properties.
Gentisic AcidC7H6O4C_7H_6O_4Another name for 2,5-dihydroxybenzoic acid; similar properties.
3-Hydroxybenzoic AcidC7H6O3C_7H_6O_3Hydroxyl group at position 3; different biological activities.
4-Hydroxybenzoic AcidC7H6O3C_7H_6O_3Hydroxyl group at position 4; used as a preservative.

The uniqueness of 2,5-dihydroxybenzoic acid lies in its specific positioning of hydroxyl groups and its dual functionality as both an antioxidant and a matrix material in mass spectrometry.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] Light yellow crystals; [Aldrich MSDS]
Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

154.02660867 g/mol

Monoisotopic Mass

154.02660867 g/mol

Heavy Atom Count

11

LogP

1.74 (LogP)
1.74

Appearance

Solid powder

Melting Point

199.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VP36V95O3T

Related CAS

4955-90-2 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 49 of 50 companies with hazard statement code(s):;
H302 (95.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000021 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

490-79-9

Metabolism Metabolites

5-hydroxylation is a known human metabolite of salicylic acid.

Wikipedia

Gentisic_acid

General Manufacturing Information

Benzoic acid, 2,5-dihydroxy-: ACTIVE

Dates

Modify: 2023-08-15

Gentisic acid prevents diet-induced obesity in mice by accelerating the thermogenesis of brown adipose tissue

Xue Han, Jielong Guo, Yunxiao Gao, Jicheng Zhan, Yilin You, Weidong Huang
PMID: 33434262   DOI: 10.1039/d0fo02474k

Abstract

Since obesity occurs when energy intake is higher than energy expenditure, increasing energy expenditure is an effective strategy to prevent or treat obesity. Brown adipose tissue (BAT) is a classic energy-consuming organ whose thermogenesis function can be activated by dietary components. Gentisic acid (2,5-dihydroxybenzoic acid, (DHB)) is widely found in food and exhibits many physiological functions, which include anti-inflammatory, antimicrobial, antioxidant, and hepatoprotective properties. However, its anti-obesity effect and mechanism have yet to be examined. This study investigated the effect and mechanism of DHB in preventing diet-induced obesity in mice from the perspective of energy metabolism. The C57BL/6 mice were fed a normal diet (ND), a high-fat and high-fructose diet (HFFD) or HFFD plus 2 mg mL-1 DHB (DHB + HFFD) for 12 weeks. Measuring obesity, lipid metabolism, energy metabolism and BAT related indicators. Moreover, the C3H10T1/2 cells were used to assess the effect of DHB on brown adipocytes in vitro. The results proved that, at the end of the experiment, the body weight of the mice in the DHB + HFFD group was 14.97% lower than in the HFFD group. DHB reduced the weight of the major organs, improved insulin sensitivity, and decreased systemic lipid accumulation. Moreover, DHB administration significantly increased energy metabolism, which was (partly) due to the activation of BAT thermogenesis. Furthermore, DHB supplementation enhanced the expression of the fatty acid oxidation related proteins in BAT and the brown adipocytes, indicating that DHB augmented the utilization of fatty acids by BAT, which is the primary substance of thermogenesis. This study reveals that DHB administration prevents HFFD induced obesity in mice by (at least partly) accelerating the oxidation of fatty acids and stimulating the thermogenesis of BAT.


Screening of antimicrobial synergism between phenolic acids derivatives and UV-A light radiation

Erick F de Oliveira, Xu Yang, Nikeshala Basnayake, Cuong Nguyen Huu, Luxin Wang, Rohan Tikekar, Nitin Nitin
PMID: 33239223   DOI: 10.1016/j.jphotobiol.2020.112081

Abstract

The objective of this study was to investigate synergistic antibacterial activity based on a combination of UV-A light and three classes of food grade compounds: benzoic acid derivatives, cinnamic acid derivatives, and gallates. By using Escherichia coli O157:H7 as the model strain, it was observed that three cinnamic acid derivatives (ferulic acid, coumaric acid, and caffeic acid) and one benzoic acid derivative (2,5-dihydroxybenzoic acid) presented strong synergistic antibacterial activity with UV-A light radiation, where 1 mM levels of these compounds plus with 15 min of UV-A light (total light dose of 6.1 cm
) led to more than 7-log CFU mL
of bacterial inactivation. In contrast, synergistic antibacterial activity between UV-A light and most benzoic acid derivatives (benzoic acid, gallic acid, vanillic acid, and 2,5-dimethoxybenzoic acid) were only observed after higher concentrations of these compounds were applied (10 mM). Lastly, from the three gallates tested (methyl gallate, ethyl gallate, and propyl gallate), only propyl gallate showed strong antibacterial synergism with UV-A light, where 10 mM of propyl gallate plus 15 min of UV-A light led to approximately 6.5-log of bacterial reduction. Presence of antioxidant compounds mitigated the light-mediated antibacterial activity of gallic acid, 2,5-dihydroxybenzoic acid, and propyl gallate. Similarly, the light-mediated antibacterial activity of these compounds was significantly (P < 0.05) reduced against metabolic-inhibited bacterial cells (sodium azide pretreatment). On the other hand, the antibacterial synergism between ferulic acid and UV-A light was not affected by the presence of antioxidants or the metabolic state of the bacterial cells. Due to the increasing concerns of antimicrobial resistant (AMR) pathogens, the study also investigated the proposed synergistic treatment on AMR Salmonella. Combinations of 1 mM of ferulic acid or 1 mM of 2,5-dihydroxybenzoic acid with UV-A light radiation was able to inactivate more than 6-log of a multi-drug resistant Salmonella Typhimurium strain.


OffsampleAI: artificial intelligence approach to recognize off-sample mass spectrometry images

Katja Ovchinnikova, Vitaly Kovalev, Lachlan Stuart, Theodore Alexandrov
PMID: 32245392   DOI: 10.1186/s12859-020-3425-x

Abstract

Imaging mass spectrometry (imaging MS) is an enabling technology for spatial metabolomics of tissue sections with rapidly growing areas of applications in biology and medicine. However, imaging MS data is polluted with off-sample ions caused by sample preparation, particularly by the MALDI (matrix-assisted laser desorption/ionization) matrix application. Off-sample ion images confound and hinder statistical analysis, metabolite identification and downstream analysis with no automated solutions available.
We developed an artificial intelligence approach to recognize off-sample ion images. First, we created a high-quality gold standard of 23,238 expert-tagged ion images from 87 public datasets from the METASPACE knowledge base. Next, we developed several machine and deep learning methods for recognizing off-sample ion images. The following methods were able to reproduce expert judgements with a high agreement: residual deep learning (F1-score 0.97), semi-automated spatio-molecular biclustering (F1-score 0.96), and molecular co-localization (F1-score 0.90). In a test-case study, we investigated off-sample images corresponding to the most common MALDI matrix (2,5-dihydroxybenzoic acid, DHB) and characterized properties of matrix clusters.
Overall, our work illustrates how artificial intelligence approaches enabled by open-access data, web technologies, and machine and deep learning open novel avenues to address long-standing challenges in imaging MS.


Novel absorbance peak of gentisic acid following the oxidation reaction

Sho Hosokawa, Kenichi Shukuya, Keisuke Sogabe, Yasukazu Ejima, Tatsuya Morinishi, Eiichiro Hirakawa, Hiroyuki Ohsaki, Tatsuo Shimosawa, Yasunori Tokuhara
PMID: 32348369   DOI: 10.1371/journal.pone.0232263

Abstract

Gentisic acid (GA), a metabolite of acetylsalicylic acid (ASA), and homogentisic acid (HGA), which is excreted at high levels in alkaptonuria, are divalent phenolic acids with very similar structures. Urine containing HGA is dark brown in color due to its oxidation. We recently reported a new oxidation method of HGA involving the addition of sodium hydroxide (NaOH) with sodium hypochlorite pentahydrate (NaOCl·5H2O), which is a strong oxidant. In the present study, we attempted to oxidize GA, which has a similar structure to HGA, using our method. We herein observed color changes in GA solution and analyzed the absorption spectra of GA after the addition of NaOH with NaOCl·5H2O. We also examined the oxidation reaction of GA using a liquid chromatography time-of-flight mass spectrometer (LC/TOF-MS). The results obtained indicated that GA solution had a unique absorption spectrum with a peak at approximately 500 nm through an oxidation reaction following the addition of NaOH with NaOCl·5H2O. This spectrophotometric method enables GA to be detected in sample solutions without expensive analytical instruments or a complex method.


Insight into Gentisic Acid Antidiabetic Potential Using In Vitro and In Silico Approaches

Hamza Mechchate, Imane Es-Safi, Omkulthom Mohamed Al Kamaly, Dalila Bousta
PMID: 33808152   DOI: 10.3390/molecules26071932

Abstract

Numerous scientific studies have confirmed the beneficial therapeutic effects of phenolic acids. Among them gentisic acid (GA), a phenolic acid extensively found in many fruit and vegetables has been associated with an enormous confirmed health benefit. The present study aims to evaluate the antidiabetic potential of gentisic acid and highlight its mechanisms of action following in silico and in vitro approaches. The in silico study was intended to predict the interaction of GA with eight different receptors highly involved in the management and complications of diabetes (dipeptidyl-peptidase 4 (DPP4), protein tyrosine phosphatase 1B (PTP1B), free fatty acid receptor 1 (FFAR1), aldose reductase (AldR), glycogen phosphorylase (GP), α-amylase, peroxisome proliferator-activated receptor gamma (PPAR-γ) and α-glucosidase), while the in vitro study studied the potential inhibitory effect of GA against α-amylase and α-glucosidase. The results indicate that GA interacted moderately with most of the receptors and had a moderate inhibitory activity during the in vitro tests. The study therefore encourages further in vivo studies to confirm the given results.


Discrimination of bovine milk from non-dairy milk by lipids fingerprinting using routine matrix-assisted laser desorption ionization mass spectrometry

Philippa England, Wenhao Tang, Markus Kostrzewa, Vahid Shahrezaei, Gerald Larrouy-Maumus
PMID: 32198427   DOI: 10.1038/s41598-020-62113-9

Abstract

An important sustainable development goal for any country is to ensure food security by producing a sufficient and safe food supply. This is the case for bovine milk where addition of non-dairy milks such as vegetables (e.g., soya or coconut) has become a common source of adulteration and fraud. Conventionally, gas chromatography techniques are used to detect key lipids (e.g., triacylglycerols) has an effective read-out of assessing milks origins and to detect foreign milks in bovine milks. However, such approach requires several sample preparation steps and a dedicated laboratory environment, precluding a high throughput process. To cope with this need, here, we aimed to develop a novel and simple method without organic solvent extractions for the detection of bovine and non-dairy milks based on lipids fingerprint by routine MALDI-TOF mass spectrometry (MS). The optimized method relies on the simple dilution of milks in water followed by MALDI-TOF MS analyses in the positive linear ion mode and using a matrix consisting of a 9:1 mixture of 2,5-dihydroxybenzoic acid and 2-hydroxy-5-methoxybenzoic acid (super-DHB) solubilized at 10 mg/mL in 70% ethanol. This sensitive, inexpensive, and rapid method has potential for use in food authenticity applications.


Homogentisic Acid and Gentisic Acid Biosynthesized Pyomelanin Mimics: Structural Characterization and Antioxidant Activity

Maher Al Khatib, Jessica Costa, Daniele Spinelli, Eliana Capecchi, Raffaele Saladino, Maria Camilla Baratto, Rebecca Pogni
PMID: 33572316   DOI: 10.3390/ijms22041739

Abstract

Pyomelanin mimics from homogentisic acid (HGA) and gentisic acid (GA) were biosynthesized by the oxidative enzyme
laccase at physiological pH to obtain water soluble melanins. The pigments show brown-black color, broad band visible light absorption, a persistent paramagnetism and high antioxidant activity. The EPR approach shows that at least two different radical species are present in both cases, contributing to the paramagnetism of the samples. This achievement can also shed light on the composition of the ochronotic pigment in the Alkaptonuria disease. On the other hand, these soluble pyomelanin mimics, sharing physico-chemical properties with eumelanin, can represent a suitable alternative to replace the insoluble melanin pigment in biotechnological applications.


Gentisic Acid Stimulates Keratinocyte Proliferation through ERK1/2 Phosphorylation

Minho Kim, JaeGoo Kim, Yu-Kyong Shin, Ki-Young Kim
PMID: 32210712   DOI: 10.7150/ijms.36484

Abstract

Keratinocyte proliferation is important for skin wound healing. The wound healing process includes blood clotting around the wound, removal of dead cells and pathogens through inflammation, and then re-epithelialization through proliferation and maturation. Proliferation assay was performed on acid natural compounds to identify candidates for natural-derived components of skin injury treatment. We found that gentisic acid promoted high cell proliferation activity compared with other compounds. Gentisic acid improved HaCaT cell proliferation by over 20% in MTT assay. Gentisic acid also had higher healing activity in an
wound healing assay than allantoin as a positive control. Furthermore, we have identified how the treatment of gentisic acid can increase proliferation in the cell. Western blot analysis of proteins in the mitogen-activated protein (MAP) kinase signaling pathway showed that ERK1/2 phosphorylation was increased by gentisic acid treatment. Thus, our study indicates that gentisic acid promotes the proliferation of keratinocyte by phosphorylation of ERK1/2.


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